

3,5-Dibromo-4-pyridinol: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 3,5-Dibromo-4-pyridinol

Cat. No.: B116226

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromo-4-pyridinol is a halogenated pyridinol derivative of significant interest in medicinal chemistry and organic synthesis. As a member of the halogenated pyridine family, it serves as a versatile intermediate for the synthesis of a wide range of more complex molecules, particularly in the development of novel therapeutic agents. The presence of bromine atoms at the 3 and 5 positions, combined with a hydroxyl group at the 4 position, imparts unique chemical properties that are valuable for further functionalization and molecular scaffolding. This technical guide provides a detailed overview of the discovery, history, chemical properties, and synthesis of **3,5-Dibromo-4-pyridinol**, along with relevant experimental protocols and data presented for ease of reference.

Introduction and Historical Context

The discovery of **3,5-Dibromo-4-pyridinol** is not marked by a singular event but is rather embedded in the broader history of the exploration of halogenated pyridines in the 20th century. The pyridine scaffold itself is a fundamental building block in numerous therapeutic agents, valued for its ability to enhance water solubility and engage in biological interactions.^[1] The introduction of halogen atoms, particularly bromine, onto the pyridine ring was a strategic development to create versatile intermediates. These halogenated pyridines serve as key precursors in a variety of cross-coupling reactions, allowing for the construction of complex molecular architectures.^[1]

While a precise timeline for the first synthesis of **3,5-Dibromo-4-pyridinol** is not readily available in the public domain, its emergence is a logical progression from the study of related compounds such as 3,5-dibromopyridine and the exploration of functionalization at the 4-position. The pyridinol moiety, existing in tautomeric equilibrium with its corresponding pyridone form, is recognized as a "privileged structure" in drug discovery, appearing in many natural products with diverse biological activities, including anticancer and antiviral properties.^[1] The combination of the reactive bromine atoms and the biologically significant pyridinol core makes **3,5-Dibromo-4-pyridinol** a compound of considerable interest for the synthesis of novel bioactive molecules.

Physicochemical Properties

A summary of the known physical and chemical properties of **3,5-Dibromo-4-pyridinol** is provided in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

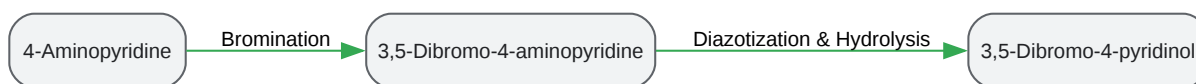
Property	Value	Reference
Molecular Formula	C ₅ H ₃ Br ₂ NO	
Molecular Weight	252.89 g/mol	
Appearance	White to off-white solid	
Boiling Point	317.5 ± 37.0 °C (Predicted)	
Density	2.228 ± 0.06 g/cm ³ (Predicted)	
pKa	6.47 ± 0.10 (Predicted)	
Storage Temperature	2-8°C	

Synthesis of 3,5-Dibromo-4-pyridinol

While a specific, detailed experimental protocol for the synthesis of **3,5-Dibromo-4-pyridinol** is not widely published, a highly plausible and logical synthetic route involves the diazotization of 3,5-dibromo-4-aminopyridine followed by hydrolysis of the resulting diazonium salt. This is a standard and well-established method for the introduction of a hydroxyl group onto an aromatic ring.

Proposed Synthetic Pathway

The proposed two-step synthesis starts from the readily available 4-aminopyridine.



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Caption: Proposed synthesis of **3,5-Dibromo-4-pyridinol**.

Experimental Protocols

Step 1: Synthesis of 3,5-Dibromo-4-aminopyridine

A common method for the dibromination of 4-aminopyridine involves the use of a brominating agent such as N-bromosuccinimide (NBS).

- Materials: 4-aminopyridine, N-bromosuccinimide (NBS), Carbon tetrachloride (CCl₄), Azobisisobutyronitrile (AIBN - catalyst).
- Procedure:
 - In a three-necked flask, dissolve 4-aminopyridine (1.0 mol) and a catalytic amount of AIBN in carbon tetrachloride.
 - At 20°C, add N-bromosuccinimide (2.2 mol) portion-wise.
 - Stir the reaction mixture at room temperature for 24 hours.
 - Monitor the reaction by TLC until the starting material and the mono-brominated intermediate are consumed.
 - Upon completion, cool the reaction mixture and pour it into additional carbon tetrachloride.
 - Filter the mixture and wash the filter cake with carbon tetrachloride.
 - Wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Recrystallize the crude product from n-hexane to yield white crystals of 3,5-dibromo-4-aminopyridine.

Step 2: Synthesis of **3,5-Dibromo-4-pyridinol** (Proposed)

This proposed protocol is based on the Sandmeyer-type reaction, where the amino group is converted to a diazonium salt and subsequently displaced by a hydroxyl group through hydrolysis. A similar procedure is used to synthesize the iodo-analogue.

- Materials: 3,5-dibromo-4-aminopyridine, Sulfuric acid (H_2SO_4), Sodium nitrite (NaNO_2), Water, Ice.
- Procedure:
 - In a three-necked flask, dissolve 3,5-dibromo-4-aminopyridine (1.0 mol) in 40-60% sulfuric acid at 15°C.
 - Cool the reaction mixture to 0-5°C using an ice-salt bath.
 - Slowly add a solution of sodium nitrite (1.1-1.5 mol) in water dropwise, maintaining the temperature between 0-5°C.
 - After the addition is complete, stir the mixture for an additional 15-30 minutes at the same temperature.
 - To facilitate hydrolysis of the diazonium salt, the reaction mixture can be gently warmed or added to boiling water. The exact conditions would require optimization.
 - Cool the reaction mixture and pour it into ice water to precipitate the product.
 - Neutralize the solution carefully with a base (e.g., sodium hydroxide) to a pH of approximately 6-7.
 - Filter the precipitate, wash with cold water, and dry.

- The crude **3,5-Dibromo-4-pyridinol** can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Spectroscopic Data (Predicted)

While experimental spectroscopic data for **3,5-Dibromo-4-pyridinol** is not readily available in public databases, the following table summarizes the predicted data based on its chemical structure and comparison with similar compounds.

Spectroscopy	Predicted Data
¹ H NMR	<p>The ¹H NMR spectrum is expected to show a singlet for the two equivalent protons at the 2 and 6 positions of the pyridine ring. The chemical shift would likely be in the aromatic region, influenced by the electron-withdrawing bromine atoms and the electron-donating hydroxyl group. A broad singlet for the hydroxyl proton would also be expected, with its chemical shift being dependent on the solvent and concentration.</p>
¹³ C NMR	<p>The ¹³C NMR spectrum would be expected to show three distinct signals corresponding to the C2/C6, C3/C5, and C4 carbons. The carbon attached to the hydroxyl group (C4) would be significantly downfield, while the carbons attached to the bromine atoms (C3/C5) would also be deshielded. The C2/C6 carbons would be at a more upfield position relative to the substituted carbons.</p>
Mass Spectrometry	<p>The mass spectrum would show a characteristic isotopic pattern for a compound containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). The molecular ion peak [M]⁺ would be observed at m/z corresponding to the molecular weight of the compound.</p>
Infrared (IR)	<p>The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. C-Br stretching vibrations would appear in the lower frequency region of the spectrum.</p>

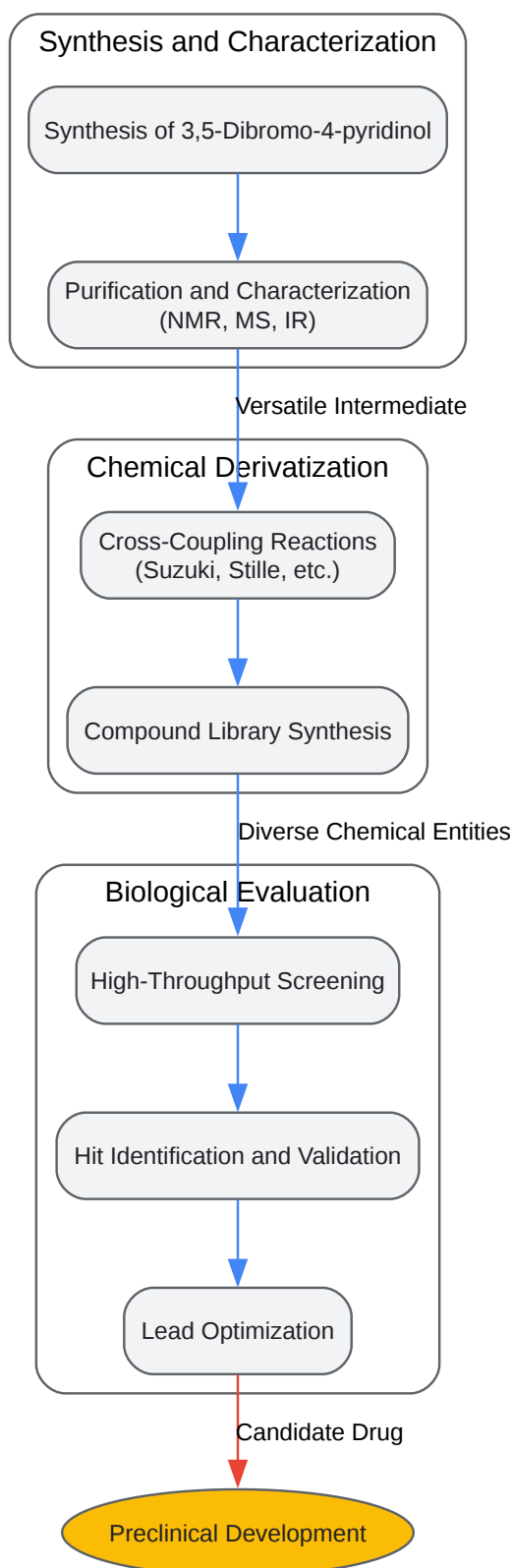
Applications in Drug Development and Research

Halogenated pyridinol scaffolds are of considerable importance in medicinal chemistry. The bromine atoms in **3,5-Dibromo-4-pyridinol** can serve as versatile handles for further chemical modifications through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents, enabling the synthesis of diverse compound libraries for drug screening.

The pyridinol core itself can participate in crucial hydrogen bonding interactions with biological targets.^[1] The unique electronic and steric properties conferred by the bromine and hydroxyl groups make **3,5-Dibromo-4-pyridinol** an attractive starting material for the development of new therapeutic agents targeting a variety of diseases.

Logical Workflow for Utilizing 3,5-Dibromo-4-pyridinol in Research

The following diagram illustrates a logical workflow for researchers and drug development professionals interested in utilizing **3,5-Dibromo-4-pyridinol**.



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Caption: A logical workflow for the use of **3,5-Dibromo-4-pyridinol**.

Conclusion

3,5-Dibromo-4-pyridinol is a valuable, albeit not extensively documented, chemical intermediate with significant potential in organic synthesis and drug discovery. Its synthesis from readily available starting materials is feasible through established chemical transformations. The presence of two bromine atoms and a hydroxyl group on the pyridine ring provides a rich platform for chemical diversification. This technical guide consolidates the available information on **3,5-Dibromo-4-pyridinol** and provides a framework for its synthesis and application in research and development, particularly for scientists and professionals in the pharmaceutical industry. Further research into the biological activities of its derivatives is warranted to fully explore the therapeutic potential of this versatile scaffold.

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References

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